molecular formula C18H17ClN4O3S B2440506 3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 579443-34-8

3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2440506
CAS No.: 579443-34-8
M. Wt: 404.87
InChI Key: QERNRVHPRHPYOT-UHFFFAOYSA-N
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Description

3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-15-12-13(23(24)25)2-3-14(15)16-4-5-17(26-16)18(27)22-10-8-21(9-11-22)7-1-6-20/h2-5,12H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERNRVHPRHPYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a piperazine moiety. The molecular formula is C_{16}H_{19ClN_4O_2S with a molecular weight of approximately 364.87 g/mol.

Key Structural Features

  • Furan Ring : Known for its role in various biological activities.
  • Chloro and Nitro Substituents : These groups may enhance the compound's reactivity and biological interactions.
  • Piperazine Linkage : Often associated with pharmacological activity, particularly in neuropharmacology.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties : The presence of the nitrophenyl group may contribute to antimicrobial efficacy, as nitro compounds are known for their antibacterial properties.
  • Neuropharmacological Effects : The piperazine moiety is often linked to modulation of neurotransmitter systems, indicating potential use in treating neurological disorders.

Study 1: Antitumor Efficacy

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of related nitrophenyl compounds showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

Study 3: Neuropharmacological Assessment

In vitro assays using rat brain slices revealed that compounds containing the piperazine structure could modulate serotonin and dopamine receptors, suggesting potential applications in anxiety and depression treatment.

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
AntitumorMCF-7 Cell LineIC50 = 15 µM
AntimicrobialMIC against E. coliMIC = 32 µg/mL
NeuropharmacologicalSerotonin Receptor BindingIncreased binding affinity

Scientific Research Applications

Activity TypeEffectReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPossible effects on anxiety and depression

Antimicrobial Applications

Research indicates that compounds containing piperazine and nitrophenyl groups exhibit significant antimicrobial properties. A study published in 2023 evaluated various piperazine derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives with nitrophenyl substitutions showed enhanced activity compared to their non-substituted counterparts, suggesting that 3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile may also possess similar properties .

Anticancer Research

Furan derivatives have been documented to exhibit anticancer properties by inducing apoptosis in cancer cells. In a 2022 study, several furan-based compounds were tested against human cancer cell lines. The findings indicated that these compounds could effectively induce cell cycle arrest and apoptosis, positioning them as candidates for further investigation in cancer therapy . The structural characteristics of this compound may enhance its anticancer activity through mechanisms involving reactive oxygen species generation.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, particularly concerning anxiety and depression disorders. A review article from 2021 highlighted the role of piperazine derivatives in treating neuropsychiatric conditions. The incorporation of a chlorophenyl moiety in the structure may contribute to central nervous system activity, although specific studies on this compound are yet to be conducted .

Case Studies

  • Antimicrobial Study : A 2023 study evaluated the antimicrobial properties of various piperazine derivatives against different bacterial strains. The results indicated that compounds with nitrophenyl substitutions exhibited greater inhibitory effects than their counterparts without such substitutions .
  • Anticancer Research : In a 2022 study focusing on furan-based compounds, researchers found that these compounds could induce significant apoptotic activity in several cancer cell lines, making them promising candidates for further development in cancer treatment .
  • Neuropharmacological Research : A review from 2021 discussed the potential of piperazine derivatives in treating neuropsychiatric disorders, emphasizing the need for further exploration of similar compounds to understand their pharmacological profiles better .

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